molecular formula C14H16ClN3O3 B2875676 (2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide CAS No. 138524-80-8

(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide

Cat. No.: B2875676
CAS No.: 138524-80-8
M. Wt: 309.75
InChI Key: YRNGOAUHHYYHCW-YRNVUSSQSA-N
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Description

The compound (2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide is a β-ketoamide derivative featuring a conjugated enone system, a 4,6-dimethylpyridin-2-ylamino substituent, and a chloroacetyl group. The presence of the 4,6-dimethylpyridin-2-yl group may enhance solubility and influence intermolecular interactions, such as hydrogen bonding or π-stacking . The chloroacetyl moiety introduces electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions in drug design .

Properties

IUPAC Name

(Z)-N-(2-chloroacetyl)-2-[(E)-(4,6-dimethylpyridin-2-yl)iminomethyl]-3-hydroxybut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-8-4-9(2)17-12(5-8)16-7-11(10(3)19)14(21)18-13(20)6-15/h4-5,7,19H,6H2,1-3H3,(H,18,20,21)/b11-10-,16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZKXTPFMBITNC-OITKXYCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N=CC(=C(C)O)C(=O)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)/N=C/C(=C(\C)/O)/C(=O)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide, with the CAS number 138524-80-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

The molecular formula of this compound is C14_{14}H16_{16}ClN3_3O3_3, with a molecular weight of 309.75 g/mol. The structure incorporates a chloroacetyl group and a pyridine moiety, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC14_{14}H16_{16}ClN3_3O3_3
Molecular Weight309.75 g/mol
CAS Number138524-80-8

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with suitable amines under controlled conditions. The reaction pathway may include the formation of an imine intermediate, which subsequently undergoes cyclization to yield the target compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antibacterial activity. For instance, studies have shown that related derivatives possess good to moderate antibacterial effects against various microorganisms such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
N-substituted 3-chloro derivativesStaphylococcus aureusGood
N-substituted 3-chloro derivativesEscherichia coliModerate
N-substituted 3-chloro derivativesPseudomonas aeruginosaModerate

Antifungal Activity

In contrast to its antibacterial properties, the antifungal activity of this class of compounds has been less promising. Research indicates that many derivatives do not exhibit significant antifungal effects against common fungal strains .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated several N-substituted derivatives for their antibacterial properties. The results indicated that compounds with a pyridine ring consistently showed better activity against Gram-positive bacteria compared to their Gram-negative counterparts .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxicity of related compounds, it was found that modifications in the side chains significantly influenced cell viability in cancer cell lines. This suggests a potential pathway for developing more effective anticancer agents based on the structure of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Reference
(2E)-N-(2-Chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide C₁₄H₁₅ClN₃O₃ 4,6-Dimethylpyridin-2-ylamino, chloroacetyl 308.74 Electrophilic reactivity, conjugated system N/A
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c) C₁₄H₁₅NO₂S₂ 2-Methylphenyl, 1,3-dithiolane 293.40 High crystallinity, dithiolane stabilizes enone
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₃H₁₄N₄OS 4,6-Dimethylpyrimidin-2-ylsulfanyl, 4-methylpyridin-2-yl 290.34 Sulfur-mediated hydrogen bonding
(2E)-2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide C₁₁H₁₂N₄O₂ Cyano, hydroxy, 4,6-dimethylpyrimidin-2-yl 232.24 pH-sensitive (pKa ~5.2), polar
Key Observations:

Substituent Impact on Reactivity: The chloroacetyl group in the target compound enhances electrophilicity compared to the dithiolane group in compound 7c , which instead stabilizes the enone system via sulfur conjugation. The 4,6-dimethylpyridin-2-ylamino group introduces steric hindrance and basicity, contrasting with the electron-withdrawing cyano group in the hydroxybutenamide derivative .

Hydrogen-Bonding and Crystal Packing: The pyridin-2-yl and pyrimidin-2-yl groups in analogues and participate in hydrogen-bonding networks, critical for crystal packing and solubility. The target compound’s dimethylpyridin-2-ylamino group is expected to similarly engage in N–H···O or C–H···O interactions .

Biological Activity: While biological data for the target compound are unavailable, structurally related acetamides (e.g., ) are noted as intermediates in drug synthesis.

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